Comprehensive Technical Guide on (2S)-1-Amino-3,3-dimethylbutan-2-ol Hydrochloride: Structure, Synthesis, and Applications
Comprehensive Technical Guide on (2S)-1-Amino-3,3-dimethylbutan-2-ol Hydrochloride: Structure, Synthesis, and Applications
Executive Summary & Chemical Profiling
As an application scientist overseeing chiral process development, I approach the synthesis and utilization of sterically demanding scaffolds like (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride not merely as a chemical exercise, but as a systems-engineering challenge. This compound is a highly specialized chiral 1,2-amino alcohol characterized by a primary amine adjacent to a chiral secondary alcohol, flanked by a bulky tert-butyl moiety[1].
The immense steric bulk of the tert-butyl group provides exceptional facial shielding. In asymmetric catalysis and macromolecular drug design, this steric hindrance is weaponized to dictate the stereochemical outcome of incoming substrates or to control the enzymatic cleavage rate of drug conjugates[2][3].
Physicochemical Properties
To establish a baseline for reaction design and solvent selection, the core quantitative data of the compound is summarized below[1][4]:
| Property | Value |
| IUPAC Name | (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride |
| CAS Registry Number | 1438-15-9 (HCl salt) |
| Molecular Formula | C6H16ClNO |
| Molecular Weight | 153.65 g/mol |
| Exact Mass | 153.092 g/mol |
| Topological Polar Surface Area (TPSA) | 46.25 Ų (Free base) |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Storage Temperature | 2-8°C, desiccated |
Strategic Synthetic Methodologies
Pathway A: Biocatalytic Cyanohydrin Route
This route leverages enzymatic precision. Pivalaldehyde (trimethylacetaldehyde) is reacted with hydrogen cyanide in the presence of a chiral (R)-oxynitrilase enzyme to yield the (S)-cyanohydrin intermediate[2]. Subsequent reduction of the nitrile group using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the enantiopure amino alcohol[2].
Pathway B: Regioselective Epoxide Ring-Opening
This route utilizes (S)-tert-butyloxirane. Ammonolysis (using NH₃ in methanol at 70°C in a sealed tube) results in a nucleophilic attack. Because the tert-butyl group heavily shields the C2 position, the ammonia exclusively attacks the less hindered terminal carbon (C1). This regioselectivity perfectly preserves the (S)-configuration at C2, yielding the desired (2S)-isomer.
Fig 1: Bottom-up synthetic pathways for (2S)-1-amino-3,3-dimethylbutan-2-ol.
Industrial-Scale Diastereomeric Resolution Protocol
For industrial scalability, resolving the racemic free base is often more cost-effective than asymmetric synthesis. The following self-validating protocol utilizes (S)-N-tosyl-leucine as a resolving agent, a method proven to yield >99% ee[2].
Step-by-Step Methodology & Causality
-
Diastereomeric Salt Formation: Dissolve 1.0 equivalent of racemic 1-amino-3,3-dimethylbutan-2-ol and 0.5 to 1.0 equivalent of (S)-N-tosyl-leucine in absolute ethanol (concentration ~9% by mass)[2]. Causality: Absolute ethanol provides the precise dielectric constant required to maximize the solubility differential between the resulting (S,S) and (R,S) diastereomeric salts.
-
Crystallization & Isolation: Agitate the suspension for 4 hours at room temperature, then filter[2]. Causality: The salt formed by the (2S)-amino alcohol and (S)-N-tosyl-leucine is significantly less soluble. Its precipitation drives the equilibrium, effectively pulling the desired isomer out of the solution.
-
Acidic Cleavage: Treat the isolated solid with aqueous hydrochloric acid (HCl). Causality: The strong acid protonates the primary amine, forming the highly water-soluble (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride. Simultaneously, the free (S)-N-tosyl-leucine is released, which precipitates in the acidic aqueous medium and can be recovered via filtration for reuse[2].
-
System Validation (Chiral HPLC): Extract the aqueous phase and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA mobile phase) to confirm the enantiomeric excess. If ee < 99%, the salt undergoes a secondary recrystallization in ethanol prior to cleavage.
Fig 2: Industrial diastereomeric resolution workflow using (S)-N-tosyl-leucine.
Advanced Applications in Drug Development
Beyond its role as a chiral auxiliary in standard organic synthesis, (2S)-1-amino-3,3-dimethylbutan-2-ol hydrochloride is a critical spacer molecule in the development of macromolecular drug delivery systems .
Glycosaminoglycan (GAG) Conjugates for Controlled Release
The compound is utilized to synthesize advanced glycosaminoglycan derivatives, specifically for the controlled release of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac or flurbiprofen[3].
-
Mechanism of Conjugation: The primary amine of the amino alcohol is first protected (e.g., via Boc-protection), and the alcohol is condensed with the carboxylic acid of the NSAID to form an ester bond. Following deprotection, the amine hydrochloride precursor is conjugated to the GAG backbone (such as chondroitin sulfate) via an amide bond[3].
-
Pharmacokinetic Advantage: The extreme steric hindrance of the tert-butyl group adjacent to the ester linkage slows down enzymatic hydrolysis in vivo. This allows for a sustained, highly controlled release of the NSAID directly into target tissues, making it highly effective for treating chronic arthritis and myofascial pain syndromes[3].
Handling, Safety, and Storage Protocols
Maintaining the chemical integrity of this compound requires strict adherence to E-E-A-T grounded safety protocols:
-
Hazard Profile: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335)[1][5].
-
Handling: Manipulations must be performed in a well-ventilated fume hood using non-sparking tools to avoid dust/aerosol ignition. Standard PPE (nitrile gloves, splash goggles) is mandatory[4].
-
Storage: The hydrochloride salt is hygroscopic. It must be stored sealed in a dry environment at 2-8°C (typically under an inert nitrogen or argon atmosphere) to prevent moisture degradation and preserve enantiomeric purity[5][6].
References
-
National Center for Biotechnology Information. "1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732" PubChem. 1
-
Dayang Chem (Hangzhou) Co., Ltd. "1-AMINO-3,3-DIMETHYLBUTAN-2-OL HYDROCHLORIDE" Echemi. 4
-
Sigma-Aldrich. "1-amino-3,3-dimethylbutan-2-ol | 70489-63-3" Sigma-Aldrich. 5
-
ChemScene. "156419-75-9 | (R)-1-Amino-3,3-dimethylbutan-2-ol" ChemScene. 6
-
Google Patents. "US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds." Google Patents. 2
-
Google Patents. "WO2015005458A1 - Glycosaminoglycan derivative and method for producing same." Google Patents. 3
Sources
- 1. 1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]
- 3. WO2015005458A1 - Glycosaminoglycan derivative and method for producing same - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 1-amino-3,3-dimethylbutan-2-ol | 70489-63-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
